Product packaging for B24C8-Benzo crown ether(Cat. No.:CAS No. 72216-45-6)

B24C8-Benzo crown ether

Cat. No.: B14158656
CAS No.: 72216-45-6
M. Wt: 400.5 g/mol
InChI Key: NJYSMUZHMILTRA-UHFFFAOYSA-N
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Description

B24C8-Benzo crown ether is a useful research compound. Its molecular formula is C20H32O8 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O8 B14158656 B24C8-Benzo crown ether CAS No. 72216-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72216-45-6

Molecular Formula

C20H32O8

Molecular Weight

400.5 g/mol

IUPAC Name

2,5,8,11,14,17,20,23-octaoxabicyclo[22.4.0]octacosa-1(28),24,26-triene

InChI

InChI=1S/C20H32O8/c1-2-4-20-19(3-1)27-17-15-25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-16-18-28-20/h1-4H,5-18H2

InChI Key

NJYSMUZHMILTRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOC2=CC=CC=C2OCCOCCOCCO1

Origin of Product

United States

Synthetic Methodologies and Advanced Synthesis of Benzo 24 Crown 8 Derivatives

Classical and Template-Assisted Cyclization Strategies for Crown Ether Synthesis

The construction of the macrocyclic framework of benzo-24-crown-8 is primarily achieved through cyclization reactions. The success of these reactions hinges on overcoming the entropic challenge of bringing two reactive ends of a linear precursor together, rather than reacting with other molecules in the solution.

Williamson Ether Synthesis in Macrocyclization Protocols

The Williamson ether synthesis is a cornerstone in the preparation of crown ethers. rsc.orgrsc.org This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or tosylate to form an ether linkage. rsc.org In the context of benzo-24-crown-8 synthesis, this typically involves the reaction of a catechol-derived diol with a suitable oligoethylene glycol dihalide or ditosylate in the presence of a base. numberanalytics.comsmolecule.com The base is essential for deprotonating the diol to form the more nucleophilic alkoxide. While halides are common leaving groups, tosylates often lead to higher yields, although they require an additional synthetic step. rsc.org

A common approach involves the reaction between catechol and pentaethylene glycol ditosylate. smolecule.com This method can be performed under phase-transfer catalysis (PTC) conditions, which facilitates the transfer of reactants between an aqueous and an organic phase, thereby increasing reaction rates and minimizing the formation of polymeric byproducts. smolecule.com

High-Dilution Techniques for Enhanced Cyclization Yields

A significant challenge in macrocyclization is the competing intermolecular polymerization reaction, which leads to the formation of linear oligomers instead of the desired cyclic crown ether. tdl.orgarkat-usa.org High-dilution techniques are a classical strategy to favor intramolecular cyclization. By maintaining a very low concentration of the reactants, the probability of the two ends of the same molecule encountering each other becomes statistically higher than the probability of two different molecules reacting. numberanalytics.comtdl.org

In practice, this is often achieved by the slow addition of the reactants to a large volume of solvent, sometimes using a syringe pump. psu.eduacs.org This method, however, can be time-consuming and requires large solvent volumes, which can be a drawback for large-scale synthesis. arkat-usa.orgacs.org

Role of Template Reagents in Regioselective Synthesis of Benzo-24-Crown-8

Template-assisted synthesis offers a powerful alternative to high-dilution techniques for achieving high yields in macrocyclization. numberanalytics.com This method utilizes metal cations that coordinate with the oxygen atoms of the crown ether precursor, pre-organizing it into a conformation that favors cyclization. numberanalytics.comtdl.org The size of the metal cation is crucial and is selected to match the cavity size of the target crown ether, a principle known as the "template effect". tdl.orgarkat-usa.org

For the synthesis of benzo-24-crown-8 and its derivatives, potassium ions (K+) have proven to be effective template reagents. psu.eduresearchgate.net For instance, the cyclization to form cis-bis(carbomethoxybenzo)-24-crown-8 in the presence of potassium hexafluorophosphate (B91526) (KPF6) resulted in a remarkable 89% isolated yield of the pure isomer. smolecule.compsu.eduresearchgate.net This template-driven approach not only enhances the yield but can also significantly shorten the reaction time by eliminating the need for slow addition techniques. psu.eduresearchgate.net The choice of the templating cation can directly influence the yield, with the highest yields often observed when the cation diameter is complementary to the crown ether's cavity size. tdl.org

Regioselective Synthesis of Functionalized Benzo-24-Crown-8 Isomers

The introduction of functional groups onto the benzo-24-crown-8 scaffold allows for the fine-tuning of its properties and its incorporation into more complex supramolecular structures. Regioselectivity—the control over the position of these functional groups—is a key challenge.

Approaches to cis- and trans-Bis(carbomethoxybenzo)-24-Crown-8

The synthesis of disubstituted dibenzo-24-crown-8 (B80794) derivatives can lead to a mixture of cis and trans isomers, which are often difficult to separate. psu.edu Regiospecific synthetic routes have been developed to overcome this challenge. These methods allow for the synthesis of pure cis- and trans-bis(carbomethoxybenzo)-24-crown-8 with good to excellent yields. psu.eduresearchgate.netrsc.org

The resulting isomeric bis(carbomethoxybenzo)-24-crown-8 compounds exhibit different complexation affinities. For example, the association constants (Ka) for the complexation of the cis and trans isomers with dibenzylammonium hexafluorophosphate were found to be 190 M⁻¹ and 312 M⁻¹, respectively, in a chloroform-acetonitrile solvent mixture. psu.eduresearchgate.net

Strategies for Direct Functionalization of Aromatic Crown Ethers

An alternative to synthesizing functionalized crown ethers from pre-functionalized starting materials is the direct functionalization of a pre-formed macrocyclic ring. rsc.orgresearchgate.netrsc.org This approach can be more efficient and allows for the modification of existing crown ether-based architectures. rsc.orgresearchgate.net

For aromatic crown ethers like benzo-24-crown-8, the most common method for direct functionalization is electrophilic aromatic substitution on the benzene (B151609) ring. rsc.orgresearchgate.netiipseries.org This can include reactions such as nitration, halogenation, or Friedel-Crafts acylation. However, a potential drawback of this strategy is the lack of control over the number and position of the functional groups introduced onto the aromatic ring, which can lead to mixtures of products. iipseries.org Despite this challenge, direct functionalization remains a valuable tool, especially when the desired functional group is incompatible with the conditions of macrocyclization.

Aromatic Electrophilic Substitution Reactions

Aromatic electrophilic substitution (EAS) is a primary strategy for derivatizing aromatic crown ethers. iipseries.orgunibo.itrsc.org This type of reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The electron-rich π-system of the aromatic rings in benzo-crown ethers makes them susceptible to attack by electrophiles. dalalinstitute.com

Several specific EAS reactions have been applied to DB24C8:

Nitration: The reaction of DB24C8 with nitric acid (HNO₃) in the presence of acetic acid can produce syn- and anti-isomers of dinitro-DB24C8 in good yields. iipseries.org Using a stronger nitrating mixture, such as HNO₃ and sulfuric acid (H₂SO₄), can lead to the formation of tetra-nitro derivatives. iipseries.org

Bromination: Mono-bromination of DB24C8 has been achieved with a 39% yield using a combination of ceric ammonium (B1175870) nitrate (B79036) ((NH₄)₂Ce(NO₃)₆) and sodium bromide (NaBr) in acetonitrile (B52724) at room temperature. iipseries.org However, direct halogenation often presents challenges in selectivity, leading to mixtures of mono- and di-functionalized products. iipseries.org

Fluoroalkylation: A photocatalytic method for the late-stage fluoroalkylation of aromatic crown ethers, including DB24C8, has been developed. conicet.gov.ar Under optimized conditions using n-C₆F₁₃-Br as the fluoroalkyl radical source, a 40% yield of the mono-perfluorohexylated DB24C8 was obtained. researchgate.net

It is important to note that controlling the degree and position of substitution in EAS reactions can be challenging, often resulting in a mixture of isomers that can be difficult to separate. psu.edu

Radical-Mediated Cross Dehydrogenative Coupling

Radical-mediated cross-dehydrogenative coupling (CDC) is a powerful method for forming C-C or C-heteroatom bonds by combining two different C-H bonds. iipseries.orgrsc.org This approach is particularly useful for functionalizing the aliphatic portions of crown ethers. unibo.it The general mechanism involves three steps: generation of an electrophilic radical, hydrogen abstraction from the ether, and reaction of the resulting radical with a coupling partner. iipseries.orgunibo.itrsc.org

While more commonly applied to aliphatic crown ethers, CDC principles can be extended to introduce functionalities that can then be coupled to benzo-crown derivatives. For instance, N-hydroxysuccinimide (NHS) can be oxidized to a reactive N-radical, which then abstracts a hydrogen from an ether to initiate a C-heteroarylation reaction. iipseries.org Another example involves the use of di-tert-butylperoxide as a photo-activated hydrogen abstractor to functionalize crown ethers with N-aromatic bases. iipseries.org

Synthesis of Monosulfonated Dibenzo-24-Crown-8 (SDB24C8)

A significant derivative of DB24C8 is the monosulfonated version, SDB24C8. This compound is synthesized through the direct sulfonation of DB24C8 using concentrated sulfuric acid. rsc.orgresearchgate.net This process introduces a sulfonic acid group onto one of the benzene rings, imparting a permanent negative charge to the macrocycle. rsc.orgresearchgate.net

The presence of the sulfonate group enhances the cation-binding affinity of the crown ether. rsc.org Interestingly, SDB24C8 exhibits an unusual selectivity for the sodium cation (Na⁺), which has been investigated using DFT calculations. rsc.org The sulfonated crown ether can be isolated as a sulfonic acid or converted into a salt. rsc.orgresearchgate.net

Preparation of Carboxy- and Amido-Functionalized Benzo-24-Crown-8

The introduction of carboxylic acid and amide functionalities onto the B24C8 framework opens up possibilities for further chemical modifications and applications, such as conjugation to polymers or biomolecules.

A common route to these derivatives starts with a carboxyl-functionalized DB24C8. This can be achieved through methods like the oxidation of a methyl group on the aromatic ring. The resulting 2-carboxydibenzo-24-crown-8 can then be activated for amidation. nih.govresearchgate.net

A widely used method for creating an amide linkage involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.net This forms an activated NHS ester of DB24C8. nih.govresearchgate.net This stable intermediate can then react with a primary amine, such as ethylenediamine (B42938), to form an amido-functionalized DB24C8. nih.govresearchgate.net

For example, the reaction of the NHS ester of DB24C8 with excess ethylenediamine yields 2-[(2-aminoethyl)carbamoyl]dibenzo-24-crown-8. nih.gov This product, which now has a terminal amine group, can be further functionalized. For instance, it can be reacted with acryloyl chloride to produce a polymerizable monomer. nih.gov

Synthesis of Expanded and Hybrid Benzo-24-Crown-8 Architectures

The B24C8 moiety serves as a versatile building block for the construction of larger, more complex supramolecular structures and polymers.

Tetra-(benzo-24-crown-8)-phthalocyanines

Phthalocyanines are large, aromatic macrocycles that can be functionalized with crown ether units at their periphery. A series of novel tetra-(benzo-24-crown-8)-phthalocyanines have been synthesized, incorporating various metal ions such as Mg(II), Ni(II), Co(II), Zn(II), and Cu(II), as well as a metal-free version. researchgate.networldscientific.comunistra.fr

The synthesis of these complex molecules typically involves the template cyclotetramerization of phthalonitrile (B49051) precursors that are substituted with the benzo-24-crown-8 moiety. researchgate.net These hybrid molecules exhibit interesting properties, such as the ability to form supramolecular cofacial dimers upon interaction with certain guest molecules like viologens. researchgate.networldscientific.com The formation of these assemblies is influenced by factors such as the metal cation in the phthalocyanine (B1677752) core, concentration, and the solvent used. researchgate.networldscientific.com These structures are of interest for their potential applications in molecular machinery and materials chemistry. researchgate.netacs.org

Integration of Benzo-24-Crown-8 into Polymeric Structures

The unique ion-binding properties of B24C8 make it a desirable component to incorporate into polymeric materials, leading to stimuli-responsive systems. A common strategy for this is radical copolymerization. nih.govresearchgate.net

To achieve this, a polymerizable monomer containing the B24C8 unit is first synthesized. As described in section 1.2.4, a DB24C8-carrying acrylamide (B121943) monomer can be prepared. nih.govresearchgate.net This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), using a radical initiator like azobisisobutyronitrile (AIBN). nih.govresearchgate.net

The resulting copolymers, which have DB24C8 moieties as side chains, can exhibit interesting properties. For example, copolymers of the DB24C8-acrylamide monomer and NIPAM show a change in their cloud point in aqueous solution in the presence of cesium ions, demonstrating the polymer's ability to recognize and respond to specific metal ions. nih.govresearchgate.net Such polymers have potential applications in areas like ion sensing and separation. nih.gov Additionally, B24C8 has been incorporated into chitosan (B1678972), a biopolymer, to enhance its metal ion adsorption capabilities. researchgate.net

Dibenzo-24-Crown-8 Conjugated Chitosan Synthesis

Chitosan, a well-known metal-chelating biopolymer, can be chemically modified with dibenzo-24-crown-8 to enhance its affinity for specific metal ions, such as cesium. researchgate.netbenthamdirect.com The synthesis of these conjugates typically involves forming an amide bond between the amino groups of chitosan and a carboxylic acid-functionalized DB24C8. researchgate.net

Several amide bond coupling methods have been investigated to graft DB24C8 onto chitosan. The efficiency of these methods is often evaluated by the resulting degree of substitution (DS), which is the percentage of chitosan's amino groups that have been modified with the crown ether moiety. researchgate.net The DS can be determined using techniques like ¹H NMR spectroscopy. researchgate.net

Three primary methods have been utilized for this conjugation:

EDC-HOBt Method: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents.

EDC-NHS Method: Employing EDC with N-Hydroxysuccinimide (NHS) as the activating agent.

Activated NHS Ester Method: This approach involves pre-activating the carboxylic acid group of DB24C8 with NHS to form an NHS ester, which then reacts with the amine groups of chitosan. researchgate.net

Research findings indicate that the choice of coupling method significantly impacts the degree of substitution. While both the EDC-HOBt and EDC-NHS methods resulted in a relatively low DS of 4.1%, the use of a pre-formed activated NHS ester of DB24C8 yielded a much higher DS of 15.2% when the reaction was conducted at a pH of 6.0. researchgate.net The successful conjugation is confirmed by IR spectroscopy, which shows characteristic amide linkage bands. researchgate.net

Coupling MethodKey ReagentsAchieved Degree of Substitution (DS)Reference
EDC-HOBtEDC, HOBt4.1% researchgate.net,
EDC-NHSEDC, NHS4.1% researchgate.net,
Activated NHS EsterPre-formed NHS ester of DB24C815.2% (at pH 6.0) researchgate.net,
Synthesis of Benzo-24-Crown-8-Bearing Copolymers

Functional copolymers incorporating the DB24C8 moiety have been synthesized to create "smart" materials that respond to the presence of specific metal ions. nih.govnih.gov A common approach is the free-radical copolymerization of a DB24C8-containing monomer with other monomers, such as N-isopropylacrylamide (NIPAM). nih.govnih.gov The resulting copolymers can exhibit thermoresponsive behavior that is modulated by the binding of cations like cesium (Cs⁺) to the crown ether units. nih.govnih.gov

The synthesis of these copolymers begins with the preparation of a polymerizable DB24C8 monomer. A typical synthetic route involves several steps:

A carboxylic acid-functionalized DB24C8 is reacted with N-hydroxysuccinimide to form an activated succinimide (B58015) ester derivative. nih.gov

This activated ester is then reacted with ethylenediamine. nih.gov

Finally, the product is treated with acryloyl chloride to yield the DB24C8-carrying acrylamide monomer. researchgate.netnih.gov

This monomer can then be copolymerized with NIPAM and potentially other monomers like acrylamide (AAm) using an initiator such as azobisisobutyronitrile (AIBN). kit.ac.jpnih.gov The resulting copolymers demonstrate a change in their cloud point in aqueous solutions upon the addition of cesium ions, indicating a response to the ion binding. nih.gov ¹H NMR studies have confirmed the interaction between the DB24C8 units in the copolymer and various alkali metal ions, with the most significant spectral shifts observed in the presence of Cs⁺. nih.govnih.gov

ComponentFunction/Compound NameReference
Crown Ether Monomer2-(1,6-dioxo-2,5-diaza-7-oxamyl)dibenzo-24-crown-8 researchgate.net, nih.gov
Co-monomerN-isopropylacrylamide (NIPAM) nih.gov, nih.gov
Polymerization MethodFree-radical copolymerization nih.gov
InitiatorAzobisisobutyronitrile (AIBN) nih.gov
Key PropertyThermoresponsive with sensitivity to Cesium ions (Cs⁺) nih.gov, nih.gov

Preparation of Heterocyclic and Chiral Benzo-24-Crown-8 Derivatives

Beyond polymers, the benzo-24-crown-8 scaffold is used to construct more complex and specialized molecular systems, including chiral and other heterocyclic derivatives.

Chiral Derivatives: Chiral ligands incorporating a benzo-24-crown-8 moiety have been developed for applications in asymmetric catalysis. chinesechemsoc.org One synthetic strategy involves a Palladium-catalyzed Suzuki coupling reaction. In this method, a brominated chiral diamine is coupled with a benzo-crown ether boronic acid ester. chinesechemsoc.org This approach has been used to create a library of chiral diamine ligands bearing crown ether side arms of various sizes, including benzo-24-crown-8, in good yields while maintaining their enantiomeric purity. chinesechemsoc.org These ligands can form complexes with metals like palladium, creating chiral catalytic systems whose activity can potentially be controlled by host-guest interactions with alkali metal cations. chinesechemsoc.org

Heterocyclic Acyl Derivatives: Dibenzo-24-crown-8 can be functionalized through acylation to produce various heterocyclic derivatives. The condensation of long-chain carboxylic acids (such as palmitic, stearic, oleic, and undecenoic acid) with dibenzo-24-crown-8 in the presence of a catalyst like zinc chloride yields di-acyl substituted crown ethers. researchgate.net These derivatives, which feature long aliphatic side chains, have been studied for their ability to transport metal ions across liquid membranes. researchgate.net The nature and length of these acyl chains can influence the efficiency and selectivity of cation binding. researchgate.net

Derivative TypeSynthetic MethodKey ReactantsResulting Compound TypeReference
ChiralPd-catalyzed Suzuki CouplingBrominated chiral diamine, Benzo-24-crown-8 boronic acid esterChiral diamine ligands with a B24C8 side arm chinesechemsoc.org
Heterocyclic (Acyl)CondensationDibenzo-24-crown-8, Carboxylic acids (e.g., palmitic, stearic)Di-acyl substituted dibenzo-24-crown-8 researchgate.net

Host Guest Complexation Phenomena of Benzo 24 Crown 8

Fundamental Principles of Host-Guest Interactions

"Host-Guest" Chemistry Terminology and Scope

Host-guest chemistry is a specialized area within supramolecular chemistry that focuses on the formation of unique structural complexes between two or more molecules or ions. wikipedia.orgrsc.org These entities are held together by forces other than strong covalent bonds. wikipedia.org The core concept revolves around molecular recognition, where a larger molecule, termed the "host," possesses a cavity or binding site that is structurally and electronically complementary to a smaller molecule or ion, known as the "guest." wikipedia.orgnumberanalytics.comfiveable.me This complementarity in size, shape, and chemical functionality allows for selective binding. numberanalytics.comfiveable.me

The interaction results in the formation of a stable "host-guest complex." wikipedia.orgfiveable.me This process is typically a dynamic equilibrium between the bound and unbound states. wikipedia.org Crown ethers, such as benzo-24-crown-8, are classic examples of host molecules, renowned for their ability to form stable complexes with various guest species, particularly cations. wikipedia.orgfiveable.meresearchgate.net The study of these interactions is crucial as it mimics many biological processes, like enzyme-substrate binding, and is fundamental to the design of new materials, sensors, and drug delivery systems. wikipedia.orgfiveable.mechinesechemsoc.org

Noncovalent Interactions Driving Complexation

The stability of host-guest complexes is governed by a combination of relatively weak and non-directional intermolecular forces known as noncovalent interactions. wikipedia.orgnumberanalytics.com These forces, while individually less strong than covalent bonds, collectively determine the structure, stability, and selectivity of the supramolecular assembly. numberanalytics.com Key noncovalent interactions that drive the complexation of guests by hosts like benzo-24-crown-8 include hydrogen bonding, ion-dipole interactions, π-stacking, and charge-transfer interactions. wikipedia.orgresearchgate.netrsc.orgbeilstein-journals.org The interplay of these forces allows for the precise recognition and binding of a specific guest molecule by the host.

Hydrogen bonding is a critical directional interaction in the formation of host-guest complexes with crown ethers. iucr.orgrsc.org Specifically, when ammonium (B1175870) ions (NH₄⁺) or protonated amines act as guests, strong N⁺-H···O hydrogen bonds are formed between the hydrogen atoms of the guest and the oxygen atoms of the crown ether's polyether ring. rsc.orgacs.orgwikipedia.org For instance, the ammonium ion can form three N⁺-H···O hydrogen bonds with the oxygen atoms within a crown ether cavity, creating a stable complex. acs.org

Table 1: Examples of Hydrogen Bonding in Crown Ether Complexes

HostGuestType of Hydrogen BondReference
18-Crown-6 (B118740)Ammonium ion (NH₄⁺)N⁺-H···O acs.org
Dibenzo-24-crown-8 (B80794)Secondary ammonium ionN⁺-H···O, C-H···O beilstein-journals.org
18-Crown-6Formic acidO-H···O, C-H···O iucr.org
Crown EthersAnilinium cationsN⁺-H···O rsc.org

A primary driving force for the complexation of cations by crown ethers is the ion-dipole interaction. pageplace.deresearchgate.net The oxygen atoms within the crown ether ring are electron-rich and create a polar cavity. wikipedia.orgornl.gov This arrangement allows them to effectively coordinate with positively charged ions. wikipedia.orgpageplace.de The electrostatic attraction between the cation (ion) and the partial negative charges on the oxygen atoms (dipoles) of the polyether ring leads to the formation of a stable complex. pageplace.deresearchgate.net

The selectivity of a crown ether for a particular cation is influenced by the match between the cation's ionic radius and the size of the host's cavity. wikipedia.orgpageplace.de For dibenzo-24-crown-8, its larger cavity size makes it suitable for complexing larger alkali metal cations like cesium (Cs⁺). researchgate.net The strength of this interaction can be influenced by the solvent and the presence of substituents on the benzo rings, which can alter the electron density of the oxygen atoms. nankai.edu.cnscispace.com

Table 2: Studies on Ion-Dipole Interactions with Dibenzo-24-crown-8 (DB24C8)

Guest CationSolvent SystemKey FindingReference
Cs⁺Acetonitrile-MethanolForms a 1:1 complex; stability decreases with increasing temperature. researchgate.net
Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺Acetonitrile-DimethylformamideForms 1:1 complexes; stability is affected by solvent nature. researchgate.net
Alkali Metal IonsAcetonitrile (B52724)Complex formation constants determined. researchgate.net
Sodium (Na⁺)Various non-aqueous solventsStructure and microdynamics of the complex studied. cdnsciencepub.com

π-stacking, a type of arene-arene interaction, can play a significant role in the complexation involving benzo-crown ethers. core.ac.uktandfonline.com This interaction occurs between the electron-rich aromatic (benzo) rings of the host and suitable aromatic systems on the guest molecule. beilstein-journals.org These interactions are particularly relevant in the formation of "sandwich" type complexes, where a cation is situated between two crown ether molecules. core.ac.uknih.gov

The stability of such complexes can be enhanced by π-stacking between the aromatic rings of the two host molecules. core.ac.uknih.gov This is especially pronounced when one aromatic ring is electron-rich and the other is electron-poor, leading to a favorable electrostatic interaction. core.ac.uk Studies on substituted benzo-15-crown-5 (B77314) have shown that π-stacking interactions contribute to the stability of mixed-ligand sandwich complexes. core.ac.uknih.govacs.org For dibenzo-24-crown-8, π-stacking interactions between its catechol rings and the aromatic portions of guest molecules like 1,2-bis(pyridinium)ethane derivatives also contribute to complex formation. beilstein-journals.orgnankai.edu.cn The strength of these interactions can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic rings of either the host or the guest. nankai.edu.cnnih.gov

Charge-transfer (CT) interactions are another class of noncovalent forces that can contribute to the formation of host-guest complexes. semanticscholar.orgwikipedia.org These interactions occur between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). wikipedia.org In the context of benzo-24-crown-8, the electron-rich benzene (B151609) rings can act as electron donors. ijcce.ac.ir

A study of dibenzo-24-crown-8 (DB24C8) with iodine (I₂), a known σ-electron acceptor, demonstrated the formation of a charge-transfer complex. ijcce.ac.ir The formation of this complex was identified by the appearance of a new absorption band in the UV-Visible spectrum. ijcce.ac.ir The stoichiometry of this donor-acceptor complex was found to be 1:1. ijcce.ac.ir In some systems, the formation of CT complexes can be visually observed through color changes. nankai.edu.cn For example, mixing certain derivatives of dibenzo-24-crown-8 with 1,2-bis(pyridinium)ethane derivatives resulted in colored solutions, indicating charge-transfer phenomena. nankai.edu.cn The strength of these CT interactions can be influenced by the electronic properties of substituents on both the host and guest molecules. nankai.edu.cnsemanticscholar.org

Metal Ion Complexation by Benzo-24-Crown-8 Systems

The large and flexible cavity of benzo-24-crown-8 allows it to form complexes with a variety of metal cations. The presence of the benzo group introduces a degree of rigidity and modifies the electron-donating ability of the adjacent ether oxygen atoms, influencing the stability and selectivity of the resulting complexes.

Complexation with Alkali and Alkaline Earth Metal Cations

Research has shown that benzo-24-crown-8 and its derivatives form complexes with alkali and alkaline earth metal cations. The stability of these complexes is influenced by factors such as the relative sizes of the cation and the crown ether cavity, the solvent system, and the nature of substituents on the benzo ring.

For instance, a study on 4'-carboxybenzo-24-crown-8 in an ethanol-water mixture found that it forms 1:1 complexes with Na+, K+, Rb+, Cs+, and Tl+ ions. The stability of these complexes, determined spectrophotometrically, followed the order: Rb+ > Cs+ > Tl+ > K+ > Na+. scispace.comijcce.ac.ir This selectivity is attributed to the optimal fit of the larger rubidium and cesium ions within the flexible 24-crown-8 cavity. The electron-withdrawing carboxyl group on the benzene ring was noted to decrease the basicity of the ether oxygens, resulting in less stable complexes compared to an amido-substituted analogue. scispace.com

In another study conducted in various non-aqueous solvents, the stability of alkali metal complexes with derivatives of benzo-24-crown-8 was found to generally follow the sequence K+ > Rb+ > Cs+ > Na+ > Li+. researchgate.net The stability of these complexes was also observed to be inversely related to the Gutmann donicity of the solvent, indicating that solvents with a higher donor number compete more effectively for the metal ion, thus reducing the stability of the crown ether complex. researchgate.net

The complexation of alkaline earth metal ions with benzo-24-crown-8 has also been investigated. While detailed stability constants for the parent benzo-24-crown-8 are less commonly reported in direct comparison to its dibenzo- counterpart, studies on related large-ring benzocrown ethers indicate complex formation with ions like Ca2+ and Sr2+. researchgate.net The interaction is governed by the charge density of the cation and the conformational changes required for the ligand to wrap around the doubly charged ion.

Table 1: Stability Constants (log K) for 1:1 Complexes of 4'-Carboxybenzo-24-crown-8 with Alkali Metals in 52% (w/w) Ethanol-Water

Cation Ionic Radius (Å) log K
Na+ 1.02 1.85 ± 0.08
K+ 1.38 2.15 ± 0.05
Rb+ 1.52 2.54 ± 0.06
Cs+ 1.67 2.43 ± 0.07

Data sourced from spectrophotometric determination. scispace.comijcce.ac.ir

Interaction with Transition and Heavy Metal Ions

Benzo-24-crown-8 and its derivatives are also capable of complexing with transition and heavy metal ions. These interactions are often weaker than those with alkali metals due to the different coordination preferences and higher solvation energies of transition metal ions.

Studies have reported the complexation of various transition metal ions, including Cu(II), Zn(II), Ni(II), Co(II), Pb(II), and Cd(II), with dibenzo-24-crown-8, a closely related macrocycle. tandfonline.com While specific data for mono-benzo-24-crown-8 is less prevalent, the general principles of interaction can be inferred. The flexible nature of the 24-membered ring allows it to adapt to the coordination geometries preferred by these metal ions.

Differential pulse polarography has been used to study the complexation of Hg(2+) with a series of crown ethers in nonaqueous solvents. nih.gov In this study, dibenzo-24-crown-8 was found to form a 1:1 complex with Hg(2+), although its stability was lower than that of smaller crown ethers like 18-crown-6 and 15-crown-5. nih.gov This suggests that while the large cavity of benzo-24-crown-8 can accommodate the Hg(2+) ion, the interaction is less favorable compared to crowns with a better size match.

The interaction of benzo-24-crown-8 with thallium(I), a heavy metal ion, has also been documented. In a study of 4'-carboxybenzo-24-crown-8, the stability of the Tl+ complex was found to be significant, fitting within the sequence of alkali metal complexes. scispace.comijcce.ac.ir

Stoichiometry of Host-Guest Complexes (e.g., 1:1 Complexes)

For the majority of interactions between benzo-24-crown-8 and metal ions, a 1:1 stoichiometry is predominantly observed. scispace.comijcce.ac.irresearchgate.netnih.gov This means that one molecule of the crown ether binds to one metal ion. This stoichiometry is confirmed through various analytical techniques, including spectrophotometry, conductometry, and polarography. scispace.comijcce.ac.irresearchgate.netnih.gov

The formation of 1:1 complexes is typical for crown ethers where the cation can fit comfortably within the macrocyclic cavity. The large and flexible nature of the 24-membered ring of benzo-24-crown-8 allows it to encapsulate a single metal ion, even larger ones like Cs+ and Rb+. scispace.comijcce.ac.ir In some cases with smaller cations, sandwich complexes (2:1 ligand-to-metal) or club sandwich complexes (1:2 ligand-to-metal) can form, but for benzo-24-crown-8, the 1:1 complex is the most common arrangement.

Organic Guest Recognition by Benzo-24-Crown-8

Beyond metal ions, the spacious and electron-rich cavity of benzo-24-crown-8 is well-suited for the recognition and binding of organic cations, particularly those capable of forming hydrogen bonds with the ether oxygen atoms.

Complexation with Secondary Ammonium Salts

A significant area of research has been the complexation of benzo-24-crown-8 and its dibenzo- analogue with secondary ammonium salts (R2NH2+). rsc.org The crown ether acts as a host, threading the alkyl or aryl groups of the ammonium ion through its cavity. This interaction is primarily driven by hydrogen bonding between the acidic protons of the ammonium group and the oxygen atoms of the polyether ring.

The stability of these pseudorotaxane structures is influenced by the steric and electronic properties of the substituents on the ammonium ion. For a stable complex to form, at least one of the alkyl or aryl groups on the nitrogen should be slender enough to pass through the macrocyclic ring. psu.edu The formation of these complexes can be controlled by external stimuli such as changes in pH, which can protonate or deprotonate the ammonium guest, thereby switching the binding on or off. researchgate.net

Table 2: Examples of Host-Guest Systems Involving Benzo-24-Crown-8 Derivatives and Ammonium Salts

Host Guest Key Interaction
Dibenzo-24-crown-8 Secondary Dibenzylammonium Ions Hydrogen bonding, formation of scispace.compseudorotaxane
Dibenzo-24-crown-8 derivative Fullerene-containing Ammonium Salt Reversible formation of a donor-acceptor conjugate
Tribenzotriquinacene-based Dibenzo-24-crown-8 Paraquat Derivative 1:1 complex formation

These examples with the closely related dibenzo-24-crown-8 illustrate the binding principles applicable to benzo-24-crown-8. nankai.edu.cnnih.gov

Interactions with Other Organic Cations (e.g., Pyridinium (B92312), Triazolium)

The recognition capabilities of benzo-24-crown-8 extend to other organic cations such as pyridinium and triazolium ions. These interactions are fundamental to the construction of more complex supramolecular architectures like rotaxanes and catenanes, where the crown ether acts as a wheel threaded onto a molecular axle containing these recognition sites.

For instance, the supramolecular interaction between 1,2-bis(pyridinio)ethane axles and 24-membered crown ethers, including dibenzo-24-crown-8, serves as a template for the formation of scispace.compseudorotaxanes. researchgate.net These pre-formed complexes can then be converted into permanently interlocked scispace.comrotaxanes. Similarly, triazolium moieties have been used as recognition sites for dibenzo-24-crown-8 in molecular shuttles, where the crown ether can be induced to move between different binding stations along a molecular thread. researchgate.netbirmingham.ac.uk These systems demonstrate the potential of benzo-24-crown-8 and its derivatives in the design of molecular machines and switches.

Guest-Induced Conformational Changes and Misfolding

The binding of guest molecules to a host can induce significant changes in the host's three-dimensional structure. In systems where Benzo-24-crown-8 (or its common derivative, dibenzo-24-crown-8) is incorporated into larger, flexible architectures, guest binding can force the host scaffold into conformations that are otherwise energetically unfavorable, a phenomenon termed "misfolding."

A notable example involves an ortho-phenylene tetramer (oP4) functionalized at its ends with dibenzo-24-crown-8 moieties. nsf.govresearchgate.net This foldamer can exist in two primary helical conformations: a compact, folded "A" state and an extended, misfolded "B" state. nsf.gov The binding of a simple, monotopic secondary ammonium guest has little impact on the oligomer's preferred compact conformation. nsf.govresearchgate.net However, the introduction of a ditopic secondary ammonium guest, which is too long to be bridged by the two crown ether units in the compact 'A' state, forces a dramatic conformational change. nsf.govresearchgate.net The simultaneous binding of the guest's two ammonium centers to the two crown ethers pulls the terminal rings apart, inducing a misfolding of the o-phenylene backbone into the extended 'B' state. nsf.govresearchgate.net This process demonstrates that a mismatch between the guest's dimensions and the host's binding sites can be a powerful tool to control the conformational state of a supramolecular assembly. nsf.gov

Supramolecular Assembly Mechanisms and Kinetics

The ability of Benzo-24-crown-8 to form threaded supramolecular structures, such as pseudorotaxanes and rotaxanes, is a cornerstone of its chemistry. These assemblies are governed by specific noncovalent interactions and their formation and dissociation are subject to kinetic and thermodynamic control.

Guest Sliding and Dissociation Mechanisms in Pseudorotaxanes

The components of a pseudorotaxane are in a dynamic equilibrium with their free, uncomplexed state. nih.gov The processes of guest sliding through the macrocycle and the ultimate dissociation of the complex are crucial to their function. The rate of these dynamic processes can be controlled by several factors, including steric hindrance and electrostatic interactions.

An "electrostatically assisted slippage approach" (EASA) has been shown to accelerate guest threading. nih.govresearchgate.netacs.org This mechanism leverages attractive electrostatic interactions during the slipping process to overcome steric barriers. nih.govresearchgate.net The flexibility of the macrocycle is also a key determinant of the sliding rate. For example, the more flexible 24-crown-8 ether exhibits a significantly faster guest sliding rate compared to the more rigid dibenzo-24-crown-8, without compromising the stability of the final complex. nih.govresearchgate.net This enhanced flexibility allowed for the threading of an eight-membered cyclic ammonium group through the 24-crown-8 cavity, a process not observed with the more rigid analogue. nih.gov

Dissociation of the pseudorotaxane complex can be triggered by external stimuli. A common method is to alter the primary recognition interaction. For a secondary ammonium guest, the addition of a base such as triethylamine (B128534) (TEA) deprotonates the ammonium ion, neutralizing the charge and eliminating the key [N⁺–H···O] hydrogen bonds, which leads to the dethreading of the macrocycle. nih.gov The dissociation rate can be tuned, with stimuli like dimethyl sulfoxide (B87167) (DMSO) promoting rapid dissociation (e.g., within 24 hours), while certain amine bases can result in a much slower, sustained release over many days. nih.gov

Influence of Solvent Environment on Complexation Dynamics

The solvent plays a critical role in modulating the thermodynamics and kinetics of host-guest complexation involving B24C8. researchgate.netresearchgate.net The stability of the resulting complexes is often inversely related to the solvent's Gutmann donicity, a measure of its Lewis basicity or ability to solvate cations. ijcce.ac.ir Solvents with high donicity can compete effectively with the crown ether for coordination to the guest cation, thus destabilizing the host-guest complex.

For instance, the stability of alkali metal complexes with substituted B24C8 derivatives in different solvents was found to decrease as the donicity of the solvent increased. ijcce.ac.ir Similarly, studies of DB24C8 complexation with iodine in various chlorinated solvents showed that the stability of the resulting charge-transfer complex varied in the order of 1,2-dichloroethane (B1671644) > dichloromethane (B109758) > chloroform, reflecting the influence of the solvent's properties on the complex. acs.org

The solvent can determine not just the stability of a complex, but its very existence as an interlocked species. A nih.govpseudorotaxane may be kinetically stable in one solvent but completely and rapidly dissociate in another, more competitive solvent. researchgate.net The effect of the solvent on reaction kinetics is also profound. High pressure was found to accelerate the formation of DB24C8-based pseudorotaxanes in a relatively nonpolar solvent mixture (CDCl₃/CD₃CN), but pressure had a much smaller effect on the decomplexation in a more polar, competitive solvent (DMSO-d₆/CDCl₃). This highlights the intricate interplay between solvent, pressure, and the transition states of complexation and dissociation.

Table 2: Stability Constants (log K) for the Complexation of K⁺ with Dibenzo-24-crown-8 in Acetonitrile-Nitromethane Mixtures This table illustrates the effect of solvent composition on the thermodynamic stability of the K⁺-DB24C8 complex at 25°C. As the mole fraction of nitromethane (B149229) (a less competitive solvent than acetonitrile) increases, the stability of the complex increases.

Mole % of Acetonitrile in Nitromethane Stability Constant (log K)
100 3.61 ± 0.04
75 3.93 ± 0.04
50 4.31 ± 0.04
25 4.78 ± 0.03
0 5.16 ± 0.03

Data sourced from conductometric studies. researchgate.net

Ion Binding Selectivity and Structure Activity Relationships

Factors Governing Ion Binding Selectivity in Dibenzo-24-Crown-8 (B80794)

The selective binding of cations by DB24C8 is a complex phenomenon governed by a combination of structural and electronic factors. These include the relationship between the crown ether's cavity size and the cation's radius, the nature of the donor atoms within the ether ring, the molecule's flexibility, and the electronic influence of its aromatic substituents.

Cavity Size-to-Cation Radius Complementarity

The principle of size complementarity is a fundamental determinant of the binding selectivity of crown ethers. oulu.fimuk.ac.ir Dibenzo-24-crown-8 has an estimated cavity diameter of 4.5–5.0 Å. nih.gov This large cavity size makes it particularly well-suited for binding larger alkali and alkaline earth metal ions. Notably, it shows a strong affinity for cesium ions (Cs⁺), which have an ionic diameter of 3.34 Å. nih.gov This size compatibility allows the Cs⁺ ion to be effectively accommodated within the crown ether's cavity. nih.gov

Role of Donor Atoms and Ring Flexibility

The eight oxygen atoms within the 24-membered ring of dibenzo-24-crown-8 act as Lewis base donor atoms, coordinating with guest cations. muk.ac.ir These interactions are primarily electrostatic in nature. nih.gov The flexible nature of the large 24-crown-8 ring allows it to adopt various conformations to optimize its interaction with the guest cation. researchgate.netresearchgate.net This conformational adaptability, a key aspect of the "macrocyclic effect," enables the ligand to effectively "wrap around" a cation, leading to the formation of stable complexes. oulu.fimuk.ac.ir

This flexibility also allows DB24C8 to more effectively shield the bound metal ion from solvent molecules compared to more rigid crown ethers like dibenzo-18-crown-6. researchgate.netresearchgate.net The increased number of donor oxygen atoms in DB24C8 also contributes to this enhanced shielding. researchgate.net

Influence of Substituents on Aromatic Rings on Binding Affinity

The binding affinity of dibenzo-24-crown-8 can be significantly altered by the introduction of substituent groups on its two benzene (B151609) rings. nankai.edu.cnrsc.orgbeilstein-journals.orgpsu.edupsu.edu These substituents can influence the electronic properties of the aromatic rings and, consequently, the electron density of the ether oxygen atoms, which in turn affects the strength of the cation-ligand interaction. nankai.edu.cnpsu.edumuk.ac.ir

For instance, the introduction of electron-donating groups is expected to increase the electron density of the oxygen atoms, thereby enhancing the binding strength. nankai.edu.cn Conversely, electron-withdrawing groups can reduce the electron density of the ether oxygens, leading to weaker interactions. nankai.edu.cnpsu.edu This effect has been observed in studies where the introduction of a urea (B33335) group, which is electron-withdrawing, reduced the strength of hydrogen bonds between the ether oxygen atoms and a dibenzylammonium cation. psu.edu

A notable example is the synthesis of monosulfonated dibenzo-24-crown-8 (SDB24C8). rsc.org The introduction of the sulfonic group, an anionic substituent, was found to increase the affinity of the receptor for alkali cations. rsc.orgresearchgate.net Interestingly, SDB24C8 exhibited an unusual selectivity towards the sodium cation, a phenomenon further investigated by computational methods. rsc.orgresearchgate.net The incorporation of DB24C8 moieties into polymer backbones has also been shown to create materials with specific ion recognition capabilities, particularly for cesium ions. nih.gov

Quantitative Analysis of Binding Parameters

To gain a deeper understanding of the complexation process, quantitative analysis of the binding parameters is essential. This involves determining the association and stability constants, as well as characterizing the thermodynamic changes that accompany complex formation.

Determination of Association and Stability Constants (Ka, Kf)

The strength of the interaction between dibenzo-24-crown-8 and a cation is quantified by the association constant (Ka) or the stability constant (Kf or KML). These constants represent the equilibrium constant for the formation of the host-guest complex. Various techniques are employed to determine these values, including conductometry, spectrophotometry, and nuclear magnetic resonance (NMR) titration. researchgate.netresearchgate.netresearchgate.netchinesechemsoc.org

For example, conductometric studies have been used to determine the stability constants of DB24C8 complexes with alkali metal ions (K⁺, Rb⁺, Cs⁺) and Tl⁺ in acetonitrile-nitromethane mixtures. researchgate.net In these studies, the stoichiometry of the complexes was found to be 1:1. researchgate.net At 25°C, the stability of the complexes varied in the order Tl⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net In another study using a capillary electrophoretic technique in water, the stability constant (KML) sequence for DB24C8 with alkali metals was determined to be Na⁺ < K⁺ > Rb⁺ > Cs⁺. researchgate.net NMR titration has also been used to measure the association constants of DB24C8 with various guests, yielding values such as 35 ± 8 M⁻¹ for a cyclophane guest in acetonitrile (B52724). chinesechemsoc.org

The following table presents a selection of reported stability constants for DB24C8 with various cations in different solvent systems.

Table 1: Stability Constants (log Kf) for Dibenzo-24-crown-8 Complexes

Cation Solvent System Temperature (°C) log Kf Method
K⁺ Acetonitrile-Nitromethane (various mixtures) 25 Varies with mixture Conductometry
Rb⁺ Acetonitrile-Nitromethane (various mixtures) 25 Varies with mixture Conductometry
Cs⁺ Acetonitrile-Nitromethane (various mixtures) 25 Varies with mixture Conductometry
Tl⁺ Acetonitrile-Nitromethane (various mixtures) 25 Varies with mixture Conductometry
Na⁺ Water 25 < K⁺ Capillary Electrophoresis
K⁺ Water 25 > Na⁺, Rb⁺, Cs⁺ Capillary Electrophoresis
Rb⁺ Water 25 < K⁺ Capillary Electrophoresis
Cs⁺ Water 25 < K⁺ Capillary Electrophoresis

Note: The table is interactive and can be sorted by clicking on the column headers.

Thermodynamic Characterization of Complexation (ΔH, ΔS, ΔG)

A complete understanding of the binding process requires the determination of the thermodynamic parameters: enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). researchgate.net These parameters provide insight into the driving forces behind complex formation. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with intermolecular interactions, allowing for the determination of ΔH and, subsequently, ΔG and ΔS. nankai.edu.cnbeilstein-journals.org The van't Hoff equation can also be used to calculate these parameters from the temperature dependence of the stability constant. nih.govresearchgate.netresearchgate.net

Studies have shown that the complexation of DB24C8 with cations is often a balance between enthalpic and entropic contributions. nih.govresearchgate.netniscpr.res.in For example, the complexation of K⁺ with DB24C8 in DMF-MeOH binary mixtures is enthalpy stabilized but generally entropy destabilized. niscpr.res.in The negative ΔG values indicate a spontaneous complex formation process. researchgate.net In some cases, the complexation is enthalpy destabilized but entropy stabilized, with the entropy term being the main driving force for complex formation. nih.govresearchgate.net The solvent composition can significantly influence both the enthalpy and entropy of complexation. researchgate.netniscpr.res.in

The table below summarizes thermodynamic data for the complexation of various guests with DB24C8 and its derivatives.

Table 2: Thermodynamic Parameters for Dibenzo-24-crown-8 Complexation at 298.15 K

Host Guest Solvent ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
DB24C8 derivative 1,2-Bis(pyridinium)ethane derivative 'b' CH₃CN Not Specified -49.0 -34.1
DB24C8 derivative 1,2-Bis(pyridinium)ethane derivative 'a' CH₃CN Not Specified Varies Varies
DB24C8 derivative 1,2-Bis(pyridinium)ethane derivative 'c' CH₃CN Not Specified Varies Varies

Note: The table is interactive and can be sorted by clicking on the column headers. Data is derived from various studies and specific values for ΔG were not always explicitly provided in the source material.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
Dibenzo-24-crown-8 DB24C8
Monosulfonated dibenzo-24-crown-8 SDB24C8
Dibenzo-18-crown-6 DB18C6
Cesium ion Cs⁺
Sodium ion Na⁺
Potassium ion K⁺
Rubidium ion Rb⁺
Thallium ion Tl⁺
1,2-Bis(pyridinium)ethane
Acetonitrile
Nitromethane (B149229)
Dimethylformamide DMF

Ligand Design Principles for Enhanced Selectivity

The design of crown ether ligands, such as those based on the benzo-24-crown-8 (B24C8) framework, is a nuanced process aimed at maximizing their affinity and selectivity for target ions. This involves a deep understanding of how structural modifications influence the host-guest interactions at a molecular level.

Functionalization for Specific Ion Recognition

The direct functionalization of the pre-formed B24C8 macrocycle is a powerful strategy to introduce specific functionalities without disrupting the core crown ether structure. smolecule.com This approach allows for the tuning of the ligand's electronic properties and the introduction of additional binding sites, thereby enhancing its recognition capabilities for particular ions. unibo.itrsc.org

One notable method is the direct sulfonation of dibenzo-24-crown-8 (DB24C8). The introduction of a sulfonic acid group results in a monosulfonated derivative (SDB24C8) which carries a permanent negative charge. This modification significantly boosts the affinity for cations, as demonstrated by an enhanced association constant for sodium (Na⁺) compared to the neutral parent macrocycle. smolecule.com

Another versatile functionalization strategy involves the introduction of nitro groups onto the B24C8 structure, which can then be reduced to amines. These amine groups serve as handles for further derivatization, reacting with electrophiles like acyl chlorides or aldehydes. smolecule.com This two-step process transforms the relatively inert macrocycle into a versatile platform for creating sophisticated sensors and catalysts. smolecule.com

Furthermore, incorporating the DB24C8 moiety into polymer backbones has been shown to create materials with specific ion-responsive properties. For instance, copolymers of N-isopropylacrylamide (PNIPAM) and a DB24C8-carrying acrylamide (B121943) derivative exhibit a response to cesium ions (Cs⁺). nih.gov The presence of Cs⁺ causes a noticeable shift in the 1H NMR signals of the copolymer, a more pronounced shift than that observed with other alkali metal ions like Li⁺, Na⁺, K⁺, and Rb⁺, indicating selective recognition of Cs⁺ by the DB24C8 unit. nih.gov

Research into monoacylated and monoalkylated benzo(crown-ethers) (MABCE) has shown that these derivatives, which lack hydrogen bond donors, can transport ions across biological membranes. The activity of these compounds, particularly their ability to form ion-conducting complexes, is significantly higher in the presence of potassium ions (K⁺) compared to sodium ions (Na⁺), suggesting that K⁺ may facilitate the insertion or assembly of the channel-forming structures. nih.gov

Table 1: Effects of Functionalization on Ion Selectivity of Benzo-24-Crown-8 Derivatives

Parent CompoundFunctionalization MethodDerivativeTarget Ion(s)Key Finding
Dibenzo-24-crown-8 (DB24C8)Direct SulfonationMonosulfonated DB24C8 (SDB24C8)Na⁺The sulfonic acid group introduces a negative charge, enhancing cation affinity. smolecule.com
Dibenzo-24-crown-8 (DB24C8)Nitration followed by reductionAmino-DB24C8GeneralCreates a versatile platform for further derivatization to develop sensors. smolecule.com
Dibenzo-24-crown-8 (DB24C8)Radical CopolymerizationDB24C8-PNIPAM CopolymerCs⁺Copolymer shows a selective response to Cs⁺ over other alkali metals. nih.gov
Benzo-crown ethersAcylation/AlkylationMABCEK⁺, Na⁺Activity is higher in the presence of K⁺, suggesting it aids membrane insertion or assembly. nih.gov

Impact of Isomerism on Selectivity

The spatial arrangement of substituents on the benzo crown ether ring, known as isomerism, has a profound effect on the molecule's symmetry and, consequently, its binding selectivity and the stability of the resulting complex. researchgate.net

The synthesis of bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8) can result in two distinct isomers: cis and trans. These isomers exhibit different complexation behaviors. When studied with dibenzylammonium hexafluorophosphate (B91526), the trans-BCMB24C8 isomer forms a more stable complex than the cis isomer. researchgate.net This difference in stability is reflected in their association constants (Ka), where the trans isomer shows a significantly higher value (312 M⁻¹) compared to the cis isomer (190 M⁻¹). researchgate.net The greater symmetry of the trans isomer, where the two ester moieties identically affect the polyether tethers, is believed to contribute to this enhanced stability. researchgate.net

The synthesis method itself can be tailored to favor the formation of a specific isomer. For example, the cyclization to produce BCMB24C8 in the presence of potassium hexafluorophosphate (KPF6) as a template reagent leads to a remarkable 89% isolated yield of the pure cis isomer's potassium complex. This templating effect underscores how the size of the cation can direct the geometry of the resulting macrocycle, avoiding difficult separation processes. researchgate.net

The consideration of isomerism is critical in the design of functional supramolecular systems, as the specific geometry of the crown ether can dictate the strength and nature of the host-guest interaction.

Table 2: Influence of Isomerism on Complexation of BCMB24C8

CompoundIsomerGuest MoleculeAssociation Constant (Ka) in 2:3 CD₃CN:CDCl₃Key Finding
Bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8)cis (1)Dibenzylammonium hexafluorophosphate190 M⁻¹The less symmetrical isomer forms a less stable complex. researchgate.net
Bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8)trans (2)Dibenzylammonium hexafluorophosphate312 M⁻¹The more symmetrical isomer forms a more stable complex. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Approaches to Benzo-24-Crown-8 Systems

Quantum chemical methods are powerful tools for accurately describing the electronic structure of molecules. These approaches have been instrumental in understanding the fundamental properties of B24C8 and its derivatives.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a widely used quantum chemical method for studying crown ethers due to its favorable balance between computational cost and accuracy. DFT calculations have been pivotal in optimizing the geometry of B24C8 and its derivatives, as well as in elucidating their electronic characteristics.

For instance, DFT calculations at the B3LYP/6-31+G* level of theory have been used to investigate the conformations of Dibenzo-24-crown-8 (B80794) (DB24C8). These studies have identified five stable conformers, with the major isomer adopting a "boat" form. tandfonline.com In conjunction with cryogenic ion mobility-mass spectrometry, DFT has also been employed to explore the gas-phase structures of DB24C8 complexes with divalent metal ions. These investigations revealed the existence of different conformers, including "open," "closed," and "closed'" structures, depending on the nature of the guest ion.

Furthermore, DFT has been utilized to probe the electronic properties of DB24C8 in the context of its potential application as a corrosion inhibitor. By calculating various quantum chemical parameters, a correlation between the molecular structure of DB24C8 and its corrosion inhibition efficiency has been established. acs.orgnih.gov DFT has also proven valuable in understanding the unusual selectivity of a monosulfonated dibenzo-24-crown-8 (SDB24C8) towards sodium cations. acs.org

A study on a series of dibenzo crown ethers, including DB24C8, using DFT at the B3LYP/6-31G(d) level of theory, provided the following quantum chemical parameters in the gas phase:

Table 1: Quantum Chemical Parameters of Dibenzo Crown Ethers (Gas Phase)

Compound EHOMO (eV) ELUMO (eV) Ionization Potential (I) (eV) Electron Affinity (A) (eV)
DB12C4 -6.53 -0.03 6.53 0.03
DB15C5 -6.31 0.11 6.31 -0.11
DB18C6 -6.12 0.22 6.12 -0.22
DB21C7 -6.04 0.30 6.04 -0.30
DB24C8 -5.99 0.35 5.99 -0.35

Data sourced from a density functional study on the corrosion inhibition efficiency of dibenzo crown ethers. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial descriptors of molecular reactivity.

In the context of B24C8 and its derivatives, FMO theory has been applied to predict their reactivity, particularly in the realm of corrosion inhibition. acs.org A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor with low-energy empty molecular orbitals. Conversely, a lower ELUMO value indicates a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an important parameter for the stability of a molecule; a smaller energy gap implies higher reactivity. For DB24C8, the calculated EHOMO is -5.99 eV and the ELUMO is 0.35 eV in the gas phase, indicating its potential as an electron donor in chemical interactions. acs.org

Theoretical Binding Energy Computations

Understanding the strength of the interaction between a host molecule like B24C8 and a guest species is fundamental to supramolecular chemistry. Theoretical binding energy computations provide quantitative estimates of these interactions.

For a pseudorotaxane complex formed between Dibenzo researchgate.netcrown-8 (DB24C8) and n-dibutylammonium (DBM), theoretical analysis at the BHandHLYP/6-311++G** level of theory calculated a total binding energy of -41.2 kcal mol-1. This study revealed that the primary contribution to the binding energy is electrostatic interaction, with a moderate contribution from correlation stabilization. The binding is attributed to two N-H···O hydrogen bonds and one C-H···O hydrogen bond.

While direct binding energy data for B24C8 with a wide range of guests can be limited, studies on similar crown ethers provide valuable context. For instance, theoretical studies on Dibenzo-18-crown-6 (DB18C6) have been conducted to determine its binding selectivity for alkali metal cations in aqueous solution. acs.org These studies often employ DFT in conjunction with a continuum solvation model to account for the solvent effects, which are crucial in determining the binding affinities in solution. It has been noted in experimental studies that under certain conditions, K+ binds strongly to a range of crown ethers, from 12-crown-4 (B1663920) to 24-crown-8, irrespective of the ring size. acs.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a powerful lens to investigate the dynamic behavior and conformational landscape of flexible molecules like B24C8. These methods can provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific, detailed MD simulation studies focusing solely on the conformational analysis of B24C8 are not extensively reported in publicly available literature, the principles of this technique are well-established and have been applied to other crown ethers and complex molecular systems. nih.govnih.gov

MD simulations can provide a detailed picture of the conformational flexibility of the B24C8 macrocycle. Such simulations would involve placing the B24C8 molecule in a simulated environment, such as a solvent box of water molecules, and then solving Newton's equations of motion for the system. This would generate a trajectory of atomic positions and velocities over time, from which various properties can be analyzed.

Key insights that could be gained from MD simulations of B24C8 include:

Conformational Landscape: Identifying the most populated conformations of the crown ether in different solvents and at various temperatures.

Flexibility and Dynamics: Quantifying the flexibility of the polyether chain and the dynamics of conformational changes.

Solvent Effects: Understanding how the surrounding solvent molecules interact with the crown ether and influence its conformation.

Guest Binding Dynamics: Simulating the process of a guest ion or molecule binding to the B24C8 cavity, providing insights into the mechanism and kinetics of complexation.

Molecular Mechanics (MM) Calculations for Strain Energy and Ligand Design

Molecular Mechanics (MM) calculations use classical mechanics to model molecular systems. The potential energy of a system is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.

MM calculations have been instrumental in understanding the structural aspects of crown ether complexes. For example, molecular mechanics has been used to investigate the structural origins of the selectivity of tetrabenzo-24-crown-8 for the cesium ion. These studies have shown that the crown ether adopts a relatively low-energy and inflexible conformation when binding to Cs+, as well as to Rb+ and acetonitrile (B52724).

A crucial application of MM calculations is the determination of strain energy . When a flexible molecule like B24C8 binds to a guest, it may need to adopt a conformation that is higher in energy than its most stable, unbound conformation. This energetic penalty is the strain energy. MM methods can be used to calculate the energy difference between the bound conformation and the global minimum energy conformation of the free ligand, thus quantifying the strain induced upon binding. Comparing the strain energies for different guest molecules can help to explain binding selectivities.

Furthermore, MM calculations are a valuable tool in ligand design . By systematically modifying the structure of the B24C8 scaffold in-silico and calculating the properties of the resulting virtual compounds, researchers can predict which modifications would lead to enhanced binding affinity or selectivity for a particular guest. This computational pre-screening can significantly reduce the experimental effort required to develop new and improved crown ether-based receptors.

Computational Studies on Host-Guest Interactions and Mechanisms

Computational chemistry provides powerful tools to investigate the intricate host-guest interactions of Benzo-24-crown-8 (B24C8) at a molecular level. These theoretical approaches offer insights into the thermodynamics, kinetics, and mechanisms of complexation, complementing experimental findings and guiding the design of new functional supramolecular systems.

The dynamic processes of a guest molecule entering and leaving the cavity of a B24C8 host are crucial for understanding its function in applications such as ion sensing, catalysis, and drug delivery. Molecular dynamics (MD) and other simulation techniques are employed to map out the pathways of complexation and decomplexation.

These simulations reveal that the complexation process is not a simple "lock-and-key" mechanism but rather a dynamic interplay of conformational changes in both the host and guest, influenced by solvent interactions. The flexible nature of the 24-crown-8 macrocycle allows it to adopt various conformations to accommodate a guest molecule. Computational studies on derivatives such as dibenzo-24-crown-8 (DB24C8) have shown that the host can exist in both open and compact, folded conformations. nih.gov The transition between these states is a key aspect of the complexation pathway.

For a guest to bind, it must first shed part of its solvation shell, and the crown ether must partially desolvate its cavity. This creates an energy barrier that must be overcome. The guest then navigates towards the cavity, and the final complex is stabilized by a combination of non-covalent interactions, including hydrogen bonds, ion-dipole forces, and van der Waals interactions.

Decomplexation follows the reverse pathway, requiring sufficient energy to break the host-guest interactions and allow the guest to be re-solvated by the bulk solvent. The energy barrier for decomplexation determines the kinetic stability of the complex. Computational methods such as umbrella sampling and steered molecular dynamics can be used to calculate the potential of mean force along the association/dissociation coordinate, providing a quantitative measure of the free energy changes during these processes.

Computational studies on bis-urea receptors based on a dibenzo-24-crown-8 scaffold have demonstrated how the interaction energies of ion-pair complexes can be calculated to support experimental observations of selectivity. nih.gov For instance, the calculated interaction energies for various cesium and rubidium halide complexes were found to increase in the order CsI < CsBr < CsCl < RbCl, which aligns with the selectivity observed in solution and the gas phase. nih.gov

Table 1: Calculated Interaction Energies for Ion-Pair Complexes with a Dibenzo-24-crown-8 bis-Urea Receptor

ComplexInteraction Energy (kcal/mol)
CsI-22.5
CsBr-25.8
CsCl-29.4
RbCl-32.1

Note: The table above is interactive and can be sorted by clicking on the column headers. The data is illustrative of typical computational findings.

The solvent plays a critical role in host-guest chemistry, influencing both the thermodynamics and kinetics of complexation. Computational models must accurately account for solvent effects to provide meaningful predictions. There are two primary approaches to modeling solvents: explicit and implicit models. wikipedia.orgnih.gov

Explicit solvent models treat individual solvent molecules as part of the simulation. This approach can capture specific hydrogen bonding and other direct solute-solvent interactions but is computationally expensive due to the large number of particles. mdpi.combris.ac.uknih.gov

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.org This method is computationally more efficient and allows for faster exploration of conformational space. bris.ac.uk However, it may not capture the specific interactions that can be crucial in some systems. wikipedia.orgnih.gov

The choice between explicit and implicit models depends on the specific research question and available computational resources. For B24C8 and its derivatives, both models have been used to shed light on its behavior in solution. For example, studies on the enthalpies of solvation of dibenzo-24-crown-8 in various solvents have shown that the interaction between the crown ether and the solvent is influenced by the solvent's polarity and hydrogen bonding capability. The contribution of electrostatic interactions with the solvent tends to decrease with the larger ring size of DB24C8 due to its increased flexibility and lower polarity. Conversely, the contribution from hydrogen bonding, for instance with chloroform, is enhanced due to the greater number of donor oxygen atoms.

Table 2: Enthalpies of Solution of Dibenzo-24-crown-8 in Various Solvents at 298.15 K

SolventEnthalpy of Solution (kJ/mol)
Tetrachloromethane35.1
Benzene (B151609)28.5
Chloroform12.3
Pyridine20.7
Acetone25.4
Acetonitrile29.8
Dimethylformamide (DMF)19.5
Dimethyl sulfoxide (B87167) (DMSO)18.2
Propylene carbonate26.1

Note: The table above is interactive and allows for sorting of the data.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various indices. mdpi.com These reactivity descriptors can be used to predict the most likely sites for electrophilic attack on the aromatic rings of Benzo-24-crown-8 derivatives.

Key reactivity indices include:

Fukui function (f(r)) : Identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Local Softness (s(r)) : Related to the Fukui function, it also indicates the most reactive sites.

Dual Descriptor (Δf(r)) : Can distinguish between nucleophilic and electrophilic sites within a molecule. researchgate.net

By calculating these indices for various substituted B24C8 derivatives, researchers can predict how different functional groups will influence the reactivity of the benzo moiety. For instance, electron-donating groups are expected to activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups will have a deactivating effect.

Computational studies can generate maps of these reactivity indices on the molecular surface, providing a clear visual guide to the most probable sites for chemical modification. This predictive capability is invaluable for the rational design of new B24C8 derivatives with desired chemical properties for applications in sensor development or catalysis. For example, the analysis of Fukui functions and dual descriptors can pinpoint specific atoms as the most likely centers for electrophilic attack, guiding synthetic efforts to create novel functionalized crown ethers. researchgate.net

Computational Contributions to Supramolecular Architecture Design

Computational methods are increasingly being used not just to analyze existing systems but also to design novel supramolecular architectures from the ground up. By leveraging computational predictions of host-guest interactions and self-assembly behavior, scientists can design complex and functional supramolecular structures with B24C8 as a key building block.

One area where this is particularly evident is in the design of mechanically interlocked molecules, such as rotaxanes and catenanes. Computational modeling can predict the stability of pseudorotaxane precursors, where a linear "thread" is situated within the cavity of a macrocycle like DB24C8. These calculations can guide the choice of guest molecules and stoppers that will lead to the efficient formation of the desired interlocked structure.

Furthermore, computational studies can aid in the design of larger, self-assembled systems. For example, by functionalizing B24C8 with recognition motifs, it can be used as a component in the construction of supramolecular polymers, metal-organic frameworks (MOFs), and other complex architectures. Computational screening can be used to identify the most promising building blocks and predict the geometry and stability of the resulting assemblies. For instance, the design of functional supramolecular systems, such as phthalocyanine (B1677752) dimers, has been achieved by utilizing the recognition motif between a secondary dialkylammonium cation and dibenzo-24-crown-8. sigmaaldrich.com Computational chemistry plays a crucial role in predicting the self-assembling properties of such organic molecules, helping to differentiate between flexible and rigid components to identify the best candidates for self-assembly. chemrxiv.org

Applications in Chemical Research and Materials Science

Analytical Applications of Benzo-24-Crown-8

The analytical applications of Benzo-24-crown-8 are centered on its capacity for selective ion recognition, which is leveraged in the development of sensors, chromatographic separations, and solvent extraction techniques.

The application of crown ethers in various chromatographic techniques is a well-established field, primarily due to their ability to interact selectively with specific analytes. However, the use of Benzo-24-crown-8 as a stationary phase is not extensively documented across all common chromatographic methods.

There is a scarcity of research detailing the use of Benzo-24-crown-8 as a stationary phase in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While studies have been conducted on related compounds, such as Dibenzo-24-crown-8 (B80794), to evaluate their chromatographic characteristics, similar systematic investigations for Benzo-24-crown-8 are not prominently featured in the scientific literature scribd.com.

Chiral crown ethers are recognized for their utility in the separation of enantiomers, particularly those containing primary amine groups. The general principle involves the formation of diastereomeric complexes with the chiral crown ether host. While this is a significant area of research for many chiral crown ether derivatives, specific applications and detailed methodologies for chiral separation using Benzo-24-crown-8 are not extensively reported wvu.edu.

In the field of ion chromatography, crown ethers can be employed to achieve selective separation of cations. However, there is a lack of specific studies focusing on the application of Benzo-24-crown-8 as a stationary phase or a mobile phase additive for the determination of cations.

One of the more documented analytical applications of Benzo-24-crown-8 is in the solvent extraction of metal ions, particularly alkali metals. The efficiency and selectivity of extraction are influenced by the addition of benzo substituents to the crown ether ring.

Research has shown that the introduction of a benzo group to the 24-crown-8 macrocycle enhances both the extraction efficiency and the selectivity for larger alkali metal cations. A study on the extraction of alkali metal nitrate (B79036) salts from an aqueous phase into a 1,2-dichloroethane (B1671644) solution containing benzo-substituted 24-crown-8 ethers demonstrated this effect. The presence of the benzo group increases the lipophilicity of the crown ether, facilitating the transfer of the metal ion complex into the organic phase osti.govornl.gov.

The selectivity of Benzo-24-crown-8 in solvent extraction is influenced by the relative sizes of the cation and the crown ether cavity. For 24-crown-8 derivatives, there is a noted preference for larger alkali metal cations. The extraction data reveals a clear trend in selectivity, which can be quantified by the percentage of the metal salt extracted into the organic phase.

Below is a data table summarizing the extraction of alkali metal nitrates by 24-crown-8 and its benzo-substituted derivative.

Crown EtherNaNO₃ Extraction (%)KNO₃ Extraction (%)RbNO₃ Extraction (%)CsNO₃ Extraction (%)
24-Crown-8&lt;0.11.12.34.5
Benzo-24-crown-80.23.56.812.1

The data clearly indicates that the presence of the benzo group on the 24-crown-8 ring system significantly enhances the extraction of all tested alkali metal nitrates, with the most pronounced effect observed for the larger cations, rubidium and cesium osti.gov. This demonstrates the potential of Benzo-24-crown-8 as a selective extractant in processes requiring the separation of these larger alkali metals.

Spectroscopic Techniques in Complexation Studies (NMR, UV-Vis, EPR)

The study of host-guest complexation involving Benzo-24-crown-8 relies heavily on a suite of spectroscopic techniques to elucidate structural details, binding phenomena, and electronic properties. Methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy provide critical insights into these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of cations and neutral molecules by B24C8 derivatives. For instance, ¹H NMR studies have demonstrated the recognition of cesium ions (Cs⁺) by copolymers incorporating DB24C8 moieties. The addition of various alkali metal ions to a solution of the copolymer resulted in noticeable shifts in the NMR signals, with the most pronounced shifts occurring in the presence of Cs⁺, confirming the selective binding of this ion by the DB24C8 cavity. researchgate.net Similarly, ¹H NMR has been employed to monitor the controlled assembly and disassembly of supramolecular structures. The acid-base and alkali metal cation-dependent switching of a DB24C8 derivative, which forms a [c2] daisy chain, was successfully demonstrated through changes in its ¹H NMR spectrum. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used to characterize the formation of B24C8-containing supramolecular systems and to study their electronic transitions. For example, the formation of a supramolecular polymer from bis(terpyridyl)dibenzo-24-crown-8 and zinc ions (Zn²⁺) was characterized using UV-Vis spectroscopy. researchgate.net In studies of transition metal complexes, UV photodissociation (UVPD) spectroscopy reveals information about their electronic structure. While research on a related benzo-crown ether complex, Mn²⁺(benzo-15-crown-5), showed broad features in the UVPD spectrum due to a mix of π-π* and ligand-to-metal charge transfer transitions, the attachment of water molecules suppressed this mixing, leading to sharper vibronic bands. rsc.org Laser-induced fluorescence (LIF) and UV-UV hole-burning spectroscopy have also been used to investigate the conformations of jet-cooled DB24C8 and its complexes with small molecules like water and methanol. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is essential for studying complexes involving paramagnetic species. While specific EPR studies focusing solely on B24C8 are not extensively detailed in the provided literature, the technique is a cornerstone in the broader field of metal-ligand complex analysis. Advanced methodologies combining operando EPR with other techniques like UV-Vis, XANES, and ATR-IR spectroscopy have been developed to uncover mechanistic details in catalytic reactions involving metal complexes, providing a framework for how B24C8-metal complexes could be investigated. nih.gov

Spectroscopic TechniqueApplication for Benzo-24-Crown-8Key Findings
¹H NMR Studying ion recognition by DB24C8-copolymersDemonstrated selective binding and pronounced chemical shifts for Cs⁺ ions. researchgate.net
¹H NMR Monitoring supramolecular assemblyConfirmed acid-base and cation-dependent switching in a DB24C8 [c2] daisy chain. rsc.org
UV-Vis Characterization of supramolecular polymersUsed to confirm the formation of a Zn²⁺-coordinated bis(terpyridyl)DB24C8 polymer. researchgate.net
LIF & IR-UV DR Conformational analysis of DB24C8 complexesIdentified five conformers of jet-cooled DB24C8 and studied its complexation with water and methanol. nih.gov

Conductometric Studies for Formation Constants and Mechanism Elucidation

Conductometry is a highly sensitive and accurate method for investigating the thermodynamics of complexation between crown ethers and metal ions in solution. researchgate.net This technique measures changes in the molar conductance of an ion solution as the crown ether is added, allowing for the determination of the stoichiometry and stability (formation constants) of the resulting complexes.

Studies on Dibenzo-24-crown-8 (DB24C8) have utilized conductometry to explore its binding with various alkali and heavy metal ions. By fitting molar conductance versus mole ratio data, researchers can calculate the formation constants (log Kf) for the complexes. A conductometric investigation of DB24C8 with K⁺, Rb⁺, Cs⁺, and Tl⁺ ions in acetonitrile-nitromethane mixtures found that stable 1:1 complexes were formed. researchgate.net The stability of these complexes at 25°C followed the order: Tl⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net The temperature dependence of the formation constants also allows for the calculation of key thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complexation. researchgate.net

Similar studies on functionalized B24C8 derivatives, such as 4′-carboxy-benzo-24-crown-8 (COOH-B24C8) and 4′-amido-benzo-24-crown-8 (CONH2-B24C8), have been conducted in solvents like nitromethane (B149229), acetonitrile (B52724), and dimethylformamide. These experiments revealed that for both derivatives, the stability of the 1:1 alkali metal complexes varied in the sequence K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺. It was also noted that the amide-functionalized crown ether consistently formed more stable complexes than its carboxylic acid counterpart.

CationLigandSolvent Systemlog KfStability Order
K⁺DB24C8Acetonitrile-NitromethaneVaries with solvent mixTl⁺ > K⁺ > Rb⁺ > Cs⁺
Rb⁺DB24C8Acetonitrile-NitromethaneVaries with solvent mixTl⁺ > K⁺ > Rb⁺ > Cs⁺
Cs⁺DB24C8Acetonitrile-NitromethaneVaries with solvent mixTl⁺ > K⁺ > Rb⁺ > Cs⁺
Tl⁺DB24C8Acetonitrile-NitromethaneVaries with solvent mixTl⁺ > K⁺ > Rb⁺ > Cs⁺
K⁺COOH-B24C8Acetonitrile3.55K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺
Rb⁺COOH-B24C8Acetonitrile3.23K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺
Cs⁺COOH-B24C8Acetonitrile2.87K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺
Na⁺COOH-B24C8Acetonitrile2.61K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺

Catalytic Applications

Phase Transfer Catalysis (PTC)

Crown ethers are effective phase-transfer catalysts, facilitating the transfer of a reactant (typically a salt) from one phase (e.g., aqueous or solid) into another (e.g., organic) where the reaction occurs. Dibenzo-24-crown-8 has been successfully employed in this capacity. Its function lies in its ability to complex with the cation of a salt, with the exterior of the crown ether remaining lipophilic, thus rendering the entire ion pair soluble in the organic phase.

A specific application of DB24C8 as a phase-transfer catalyst is in the synthesis of monodispersed iron-platinum (FePt) alloy nanoparticles. In this process, DB24C8 facilitates the reduction of metal salt precursors, H₂PtCl₆·6H₂O and FeCl₂·4H₂O, within a thermal system, leading to the formation of 17 nm nanoparticles.

Asymmetric Catalysis with Functionalized Benzo-24-Crown-8 Systems

The development of chiral catalysts for enantioselective reactions is a major goal in modern synthetic chemistry. While the principles of asymmetric catalysis have been applied to various chiral crown ethers, specific applications of functionalized Benzo-24-crown-8 systems are an emerging area. Research has focused on the design and synthesis of new chiral hosts based on the B24C8 scaffold with the explicit goal of applying them in asymmetric catalysis and stereoselective synthesis. researchgate.net However, detailed reports on the successful application of these specific systems in catalytic enantioselective reactions are limited in the current literature. The broader strategy often involves incorporating chiral units, such as binaphthyl groups, into a crown ether structure to create a chiral binding pocket that can induce enantioselectivity in a reaction.

Metal-Crown Ether Complexes as Catalysts

The catalytic activity of crown ethers is intrinsically linked to their complexation with metal ions. While the crown ether itself is often termed the catalyst (as in phase-transfer catalysis), it is the metal-crown ether complex that is the active species. The primary role of the B24C8 in these catalytic systems is to solubilize an inorganic reagent in an organic medium or to activate a cation by separating it from its counter-anion.

In the synthesis of FePt nanoparticles, for example, the catalytic action of DB24C8 involves the complexation of the metal cations, which are then transferred and reduced in the organic reaction phase. The design of the ligand (the crown ether) is therefore a critical criterion for determining the stability and catalytic properties of the resulting metal complex.

Supramolecular Materials and Assemblies

The ability of Benzo-24-crown-8 to participate in specific host-guest interactions makes it an excellent building block for the construction of complex and functional supramolecular materials. These materials are formed through non-covalent interactions, allowing for properties like self-assembly, responsiveness to stimuli, and reversibility.

Supramolecular Gels: Researchers have fabricated novel, multi-stimuli responsive supramolecular gels using B24C8 derivatives. An anthracene-bridged bis(dibenzo-24-crown-8) molecule was shown to assemble with a secondary ammonium (B1175870) salt-functionalized polymer to form a luminescent gel. This gel exhibits a reversible gel-sol transition in response to changes in temperature, pH, or the presence of competitive guest molecules. Furthermore, the luminescence of the gel could be controlled by UV light and heat, demonstrating its potential as a photocontrolled material. A similar hierarchical assembly strategy was used to construct a three-dimensional network gel from a bis(terpyridyl)dibenzo-24-crown-8 and Zn²⁺ system. researchgate.net

Mechanically Interlocked Molecules: B24C8 and its derivatives are key components in the synthesis of mechanically interlocked molecules such as rotaxanes and daisy chains. A [c2] daisy chain, a type of supramolecular polymer, was constructed from a DB24C8 derivative that also contained a secondary ammonium salt unit, which acts as a guest for another crown ether ring. rsc.org The formation of this threaded structure was confirmed by X-ray crystallography and its dynamic behavior in solution was studied by NMR. rsc.org Dibenzo-24-crown-8 has also been used as a "molecular transporter" to template the synthesis of triazolium-based researchgate.netrotaxanes.

Ion-Responsive Polymers: Covalent incorporation of DB24C8 into polymer backbones creates materials with built-in molecular recognition capabilities. Copolymers of N-isopropylacrylamide and a DB24C8-carrying acrylamide (B121943) monomer have been synthesized. researchgate.net These polymers exhibit temperature-responsive behavior (a cloud point) in aqueous solution, which can be modulated by the presence of specific metal ions. The cloud point changes significantly in the presence of cesium ions, as the DB24C8 units selectively bind Cs⁺, altering the polymer's hydration and solubility. researchgate.net

Construction of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules are fascinating chemical entities where two or more components are linked not by covalent bonds but by their topology. DB24C8 plays a crucial role as a macrocyclic component in the synthesis of various MIMs, such as rotaxanes and pseudorotaxanes, due to its favorable interactions with specific molecular threads.

Molecular shuttles are a class of rotaxanes where the macrocycle can move between two or more recognition sites, or "stations," along the linear thread. This shuttling motion can often be controlled by external stimuli, leading to the development of molecular switches.

DB24C8 has been extensively utilized in the construction of acid-base and electrochemically controllable molecular shuttles. In a notable example, a researchgate.netrotaxane was synthesized comprising a DB24C8 ring mechanically interlocked onto a dumbbell-shaped component featuring two distinct recognition sites: a secondary dialkylammonium (-NH2+) center and a 4,4'-bipyridinium (Bpym2+) unit. nih.gov Spectroscopic and crystallographic analyses revealed that the DB24C8 ring preferentially resides on the ammonium station due to strong hydrogen bonding interactions. nih.gov

The shuttling of the DB24C8 ring can be triggered by a change in pH. Deprotonation of the ammonium center using a base eliminates the primary recognition site, causing the macrocycle to move to the Bpym2+ station. nih.govnih.gov This process is reversible; the addition of acid reprotonates the ammonium station, prompting the DB24C8 ring to shuttle back to its original position. nih.govnih.gov This reversible mechanical switching has been monitored and confirmed through 1H NMR spectroscopy. nih.gov

Furthermore, the switching process in these molecular shuttles can also be driven electrochemically. In a rotaxane featuring a redox-active anthracene (B1667546) stopper, the charge-transfer interactions stabilizing the DB24C8 ring at the Bpym2+ station in the deprotonated state can be disrupted by electrochemical reduction, inducing the movement of the ring. nih.gov The magnetic interactions within such systems can also be switched. By incorporating stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals on both the DB24C8 ring and the dumbbell component, the magnetic coupling between the radicals can be turned "on" and "off" as the ring shuttles between the stations, a process that can be monitored by electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Molecular Shuttle System Stimulus Switching Mechanism Analytical Technique
researchgate.netRotaxane with DB24C8Acid/BaseProtonation/deprotonation of the ammonium station1H NMR Spectroscopy
Anthracene-stoppered researchgate.netRotaxaneElectrochemicalDisruption of charge-transfer interactionsElectrochemical Measurements
TEMPO-labeled researchgate.netRotaxaneAcid/BaseMechanical displacement of the macrocycleElectron Paramagnetic Resonance (EPR)

Building upon the principles of molecular shuttles, researchers have designed molecular motors capable of continuous, directional motion powered by an external energy source. One such example is an information ratchet-based molecular motor that utilizes a DB24C8 macrocycle. researchgate.net

This system consists of a researchgate.netrotaxane where a DB24C8 ring encircles an axle containing two different ammonium binding sites: a dibenzylammonium (DBA) and a monobenzylammonium (MBA) unit. researchgate.net These sites have comparable binding affinities for the crown ether. The axle is asymmetrically divided by a methylstilbene (MS) unit. The operation of this molecular motor relies on modifying the energy profile as a function of the ring's position. By selectively lowering the energy barrier in front of the DB24C8 ring, directional movement is achieved through Brownian motion. This transfer of information from the particle to the energy landscape is powered by an energy stimulus, demonstrating the principles of an information ratchet. researchgate.net

Integration into Porous Materials

The incorporation of DB24C8 into porous materials offers a pathway to introduce molecular recognition capabilities and create materials with tunable properties for applications such as ion separation and molecular storage.

Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. By integrating DB24C8 into the main chain of a COF, materials with specific ion-binding properties can be synthesized. For instance, a COF named Py-B24C8-COF has been developed where DB24C8 units act as struts within the framework. This design strategy has been shown to be effective in creating COFs with high crystallinity and surface area. Due to the size-fit effect between the cavity of the DB24C8 unit and certain cations, these COFs exhibit remarkable binding ability for specific ions. In particular, COFs incorporating 24-crown-8 units have shown a noteworthy ability to bind Cesium ions (Cs+).

COF Material Crown Ether Unit Key Property Target Ion
Py-B24C8-COFDibenzo-24-crown-8High binding abilityCs+

While the direct incorporation of B24C8-Benzo crown ether into the primary structure of Metal-Organic Frameworks (MOFs) is not extensively documented in dedicated research, the broader concept of functionalizing MOFs with crown ethers is an active area of investigation. The general strategy involves using crown ether-derivatized organic linkers to construct the MOF, thereby embedding the macrocyclic recognition sites within the porous framework. This approach aims to combine the high surface area and tunable porosity of MOFs with the selective binding properties of crown ethers. Such materials hold potential for applications in selective ion separation and sensing.

Porous organic polymers (POPs) are another class of porous materials that can be functionalized with crown ethers. DB24C8 has been incorporated into hypercrosslinked porous polymers, such as DB24C8-HCP, through Friedel-Crafts reactions. These materials exhibit high porosity and good stability. The presence of the DB24C8 cavities within the polymer network allows for the selective adsorption and storage of molecules. For example, copolymers containing DB24C8 have been synthesized and their ability to recognize and bind specific metal ions, particularly cesium ions (Cs+), has been demonstrated. rsc.org The binding of Cs+ by the DB24C8 units within the polymer can induce changes in the material's properties, such as its cloud point in aqueous solutions. rsc.org

Self-Assembled Supramolecular Polymers and Gels

The unique host-guest recognition capabilities of Dibenzo-24-crown-8 (DB24C8) make it a valuable building block in supramolecular chemistry for the construction of advanced polymeric materials and gels. nih.govrsc.org The self-assembly process is primarily driven by non-covalent interactions between the DB24C8 macrocycle (the host) and a suitable guest molecule, typically a secondary dialkylammonium salt. ustc.edu.cnresearchgate.net This interaction leads to the formation of threaded structures known as pseudorotaxanes, which can serve as the fundamental linkages for creating long-chain supramolecular polymers or cross-linked networks resulting in gels. ustc.edu.cnnih.gov

The fabrication of these materials often involves the synthesis of well-defined polymer precursors that are end-capped with either the DB24C8 host or the ammonium guest moiety. ustc.edu.cnnih.gov For instance, researchers have successfully synthesized DB24C8-terminated four-arm star poly(ε-caprolactone) (PCL) and dibenzylammonium salt (DBAS)-terminated two-arm PCL. ustc.edu.cnnih.gov When mixed in solution at sufficiently high concentrations, these complementary polymers spontaneously associate through pseudorotaxane formation, leading to the creation of a three-dimensional polymer network and subsequent gelation. ustc.edu.cnnih.gov

A key feature of these DB24C8-based supramolecular systems is their responsiveness to external stimuli. nih.gov The non-covalent nature of the host-guest interaction allows for reversible assembly and disassembly. Consequently, the resulting gels can exhibit reversible gel-sol transitions in response to changes in temperature or pH. ustc.edu.cnnih.govucla.edu An increase in temperature can provide enough thermal energy to disrupt the weak interactions holding the network together, causing the gel to transition to a liquid state (sol). Similarly, altering the pH can protonate or deprotonate the guest ammonium salt, inhibiting its ability to bind with the crown ether and leading to the collapse of the gel structure. ustc.edu.cn

In a different approach, a hermaphroditic monomer containing both the DB24C8 unit and a secondary ammonium salt within the same molecule has been synthesized. researchgate.net This molecule is capable of self-assembling into a "[c2] daisy chain," a specific type of supramolecular polymer, through head-to-tail intermolecular recognition. researchgate.net The assembly and disassembly of these daisy chains can be chemically controlled by the addition of acid or base, demonstrating a switchable behavior. researchgate.net

Table 1: Examples of this compound-Based Supramolecular Polymers and Gels

System ComponentsAssembly MotifResulting MaterialKey Properties & Stimuli-ResponsivenessReference
DB24C8-terminated four-arm star PCL and Dibenzylammonium-terminated two-arm PCLHost-guest complexation forming pseudorotaxane cross-linksSupramolecular GelReversible gel-sol transitions induced by changes in temperature and pH. ustc.edu.cnnih.gov
Hermaphroditic monomer with both DB24C8 and secondary ammonium salt moietiesIntermolecular self-threading to form a [c2] daisy chain structureSupramolecular PolymerAssembly/disassembly is chemically controlled by the addition of acid (TFA) or base (TEA). researchgate.net
Bolaamphiphile with DB24C8 at one end and an ammonium salt at the otherHierarchical self-assembly driven by host-guest interactions and other non-covalent forcesOrganogels and HydrogelsGelation in both organic solvents and water. rsc.org

Ion-Responsive Materials and Sensors

The cavity of the Dibenzo-24-crown-8 macrocycle is well-suited for binding specific cations, a property that has been extensively exploited to create a variety of ion-responsive materials and sensors. nih.gov The principle behind these applications is the conversion of a molecular recognition event—the binding of an ion by the DB24C8 moiety—into a measurable macroscopic or spectroscopic signal. researchgate.net

A prominent strategy involves incorporating the DB24C8 unit into a stimuli-responsive polymer backbone, such as Poly(N-isopropylacrylamide) (PNIPAM). nih.gov PNIPAM is known for its temperature-responsive behavior in water, exhibiting a lower critical solution temperature (LCST) or cloud point around 32 °C. nih.gov By copolymerizing N-isopropylacrylamide (NIPAM) with a monomer carrying a DB24C8 side chain, a dual-responsive polymer is created that reacts to both temperature and the presence of specific ions. nih.gov The binding of a cation, particularly a large alkali metal ion like cesium (Cs+), into the DB24C8 cavity alters the local hydrophilicity of the polymer chain. This change in polarity affects the hydration of the polymer, leading to a measurable shift in its cloud point. nih.gov Such materials have been investigated for the selective detection and potential removal of cesium ions from aqueous environments. nih.gov

Beyond simple polymer solutions, DB24C8 has been integrated into sensor designs that produce optical or electrochemical signals upon ion binding. For instance, a spin-labelled DB24C8 derivative has been synthesized for use as a probe in Electron Paramagnetic Resonance (EPR) spectroscopy. sigmaaldrich.com The formation of a host-guest complex between the crown ether and a target cation (either metal or organic) causes a significant and detectable change in the EPR spectrum, allowing for the selective sensing of different guest species. sigmaaldrich.com

The development of fluorescent sensors is another active area of research. mdpi.com While not always involving DB24C8 specifically, the general principle involves linking a crown ether to a fluorophore. researchgate.net Ion binding within the crown ether cavity perturbs the electronic environment of the fluorophore, resulting in a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This allows for the sensitive and selective optical detection of target ions. mdpi.com Similarly, potentiometric membrane sensors can be constructed where the selective binding of an ion by a DB24C8-based ionophore at the membrane surface generates a change in electrical potential, enabling quantitative ion measurement. mdpi.com

Table 2: Applications of this compound in Ion-Responsive Systems

Material/Sensor TypeTarget Ion(s)Response MechanismKey Finding/ApplicationReference
DB24C8-bearing Poly(N-isopropylacrylamide) copolymerAlkali metal ions, especially Cesium (Cs+)Ion binding alters polymer hydrophilicity, causing a shift in the cloud point temperature.Demonstrated selective response to Cs+ over other alkali ions (Rb+, K+, Na+, Li+), suggesting use in Cs+ detection or separation. nih.gov
Spin-labelled DB24C8-etherMetal and organic cationsHost-guest complexation leads to significant changes in EPR hyperfine splitting values.Provides a reliable EPR sensor that can selectively distinguish between different cationic guests. sigmaaldrich.com
Benzo(crown-ether) compounds in lipid bilayersPotassium (K+), Sodium (Na+)Cation-dependent self-assembly to form ion-conducting supramolecular channels in membranes.Channel activity is higher in the presence of K+ than Na+, indicating ion-regulated assembly. nih.gov

Future Research Directions

Design and Synthesis of Novel Benzo-24-Crown-8 Architectures for Specific Functions

A primary direction for future research lies in the rational design and synthesis of new B24C8-based architectures with tailored functionalities. While templated macrocyclisation is a common approach, direct functionalization of the pre-formed crown ether framework is an area ripe for further exploration. rsc.org This involves introducing specific substituents onto the benzo group or the polyether loop to create derivatives with enhanced or entirely new capabilities.

Key areas of focus include:

Catalysis: Integrating B24C8 moieties into larger catalytic systems is a promising avenue. For instance, chiral diamine ligands bearing a Benzo-24-crown-8 side arm have been incorporated into palladium complexes for use in asymmetric Suzuki-Miyaura coupling reactions. chinesechemsoc.org Future work could explore other catalytic transformations where the B24C8 unit can influence reactivity or selectivity through host-guest interactions with substrates or reagents.

Sensing and Recognition: The development of B24C8 derivatives for selective ion sensing continues to be a significant research goal. The synthesis of monosulfonated dibenzo-24-crown-8 (B80794) (SDB24C8) has shown that adding a charged group can increase the affinity and alter the selectivity of the macrocycle for alkali cations. rsc.orgnih.gov Similarly, incorporating B24C8 into fluorescent polymers creates systems where binding events can be signaled by changes in light emission. frontiersin.org Future designs will likely focus on creating highly selective sensors for environmentally or biologically important ions and molecules. mdpi.com

Separations and Extraction: The ability of B24C8 to complex large cations like cesium makes it a candidate for advanced separation technologies. nih.gov Research into grafting B24C8 derivatives onto polymer backbones, such as chitosan (B1678972), aims to create materials for targeted metal-ion adsorption from aqueous solutions. nih.govresearchgate.net Further development of these materials could lead to more efficient methods for nuclear waste remediation or resource recovery. nih.govfkit.hr

Multi-functional Systems: A significant trend is the synthesis of complex molecules where B24C8 is combined with other functional units. For example, tetra-(benzo-24-crown-8)-phthalocyanines have been synthesized, creating a platform where the recognition properties of the crown ether can influence the assembly and electronic properties of the phthalocyanine (B1677752) core. worldscientific.comresearchgate.net These hybrid structures could find applications in photodynamic therapy or molecular electronics.

Table 1: Examples of Novel Benzo-24-Crown-8 Architectures and Their Functions This table is interactive. You can sort and filter the data.

Derivative Added Functional Group(s) Specific Function Reference(s)
Tetra-(benzo-24-crown-8)-phthalocyanines Phthalocyanine core Supramolecular ensemble formation, potential for molecular electronics worldscientific.comresearchgate.net
Dibenzo-24-crown-8 conjugated Chitosan Chitosan polymer backbone Metal-ion adsorption, particularly for cesium researchgate.net
Monosulfonated dibenzo-24-crown-8 (SDB24C8) Sulfonic acid group Enhanced and altered selectivity for cation binding rsc.orgnih.gov
Palladium-Chiral Diamine Catalyst Chiral diamine and palladium center Supramolecularly controlled asymmetric catalysis chinesechemsoc.org

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

As B24C8-based systems become more complex, computational chemistry is emerging as an indispensable tool for predictive design and for gaining a deeper understanding of their behavior at the molecular level. Density Functional Theory (DFT) and other molecular modeling techniques are being used to complement experimental findings and guide the synthesis of new functional molecules. nih.gov

Future computational research will likely focus on several key areas:

Predicting Binding Affinity and Selectivity: Computational methods are already being used to investigate the unusual selectivity of SDB24C8 for sodium cations, a finding that was not immediately intuitive. rsc.orgnih.gov Future studies will aim to develop robust computational models that can accurately predict the binding constants and selectivity of new B24C8 derivatives for a wide range of guest species before they are synthesized, saving significant time and resources.

Elucidating Reaction Mechanisms: In the field of B24C8-based catalysis, computational modeling can provide detailed insights into reaction transition states. chinesechemsoc.org For example, DFT calculations have been employed to understand the origin of enantioselectivity in asymmetric reactions catalyzed by palladium complexes bearing B24C8 ligands. chinesechemsoc.org This knowledge is crucial for the rational design of more efficient and selective catalysts.

Modeling Supramolecular Assembly: Understanding how individual B24C8-containing molecules self-assemble into larger, functional structures is a complex challenge. Advanced computational simulations can model the dynamic processes of threading and dethreading in pseudorotaxanes and the formation of supramolecular polymers, providing insights that are difficult to obtain through experimental methods alone. researchgate.net

Structure-Property Relationships: Quantum chemical calculations can correlate the electronic properties of B24C8 derivatives with their observed functions. nih.gov For example, modeling has been used to understand how the structure of diaza-crown ethers and the participation of their carbonyl oxygen atoms in cation binding contribute to their ionophore activity. nih.gov These calculations provide a molecular basis for the observed biological or chemical activity and guide the design of new compounds with enhanced properties.

Table 2: Application of Computational Methods to Benzo-24-Crown-8 Systems This table is interactive. You can sort and filter the data.

Computational Method System Studied Objective of Study Reference(s)
Density Functional Theory (DFT) Monosulfonated dibenzo-24-crown-8 (SDB24C8) Investigating unusual selectivity towards sodium cations. rsc.orgnih.gov
Density Functional Theory (DFT) Palladium-Chiral Diamine Catalyst with B24C8 Revealing the origin of product enantioselectivity in asymmetric catalysis. chinesechemsoc.org
Quantum Chemical Calculations (DFT) Diaza-crown ethers Correlating molecular electronic properties with biological ionophore activity. nih.gov

Exploration of Benzo-24-Crown-8 in Emerging Supramolecular and Nanoscience Fields

The unique recognition motif of B24C8, particularly its ability to form stable threaded complexes (pseudorotaxanes) with secondary ammonium (B1175870) salts, makes it a critical building block in the rapidly advancing fields of supramolecular chemistry and nanoscience. rsc.org Future research will continue to exploit this property to construct sophisticated and functional nanoscale systems.

Promising areas for exploration include:

Molecular Machines: B24C8 and its derivatives are fundamental components in the construction of artificial molecular machines, such as molecular switches, shuttles, and pumps. researchgate.netacs.org The threading and dethreading of a molecular axle through the B24C8 macrocycle can be controlled by external stimuli like pH changes or the addition of competitive guests. researchgate.netresearchgate.net A major future goal is to assemble these components into more complex systems that can perform useful work, for example, by using a transamidation-driven molecular pump to synthesize single-sequence researchgate.netrotaxanes where B24C8 is one of the threaded macrocycles. acs.org

Supramolecular Polymers: The host-guest interaction between B24C8 and ditopic guests is a powerful tool for creating supramolecular polymers. frontiersin.orgsioc-journal.cn These materials, held together by non-covalent bonds, can exhibit interesting properties such as stimuli-responsiveness and self-healing. Research is moving towards creating polymers with advanced functions, such as aggregation-induced emission (AIE) properties, by linking B24C8 units to fluorophores like tetraphenylethylene. frontiersin.org The development of cross-linked supramolecular polymers using B24C8 building blocks is another active area of investigation. sioc-journal.cn

Functional Nanomaterials and Surfaces: B24C8 is being explored as a molecular component for modifying surfaces and creating novel nanomaterials. For instance, B24C8 derivatives have been used to functionalize graphene oxide, with potential applications in selective metal ion adsorption. researchgate.net Another fascinating area is the design of artificial ion channels based on polymers containing B24C8 units, mimicking the function of biological membrane proteins. ru.nl Future work could focus on integrating these B24C8-based systems into devices for sensing, nanofluidics, or drug delivery.

Table 3: Emerging Applications of Benzo-24-Crown-8 in Supramolecular Chemistry and Nanoscience This table is interactive. You can sort and filter the data.

Application Area Specific Example Underlying Principle Reference(s)
Molecular Machines pH-controlled molecular shuttles and pumps Reversible threading/dethreading of an axle through the B24C8 ring in a pseudorotaxane or rotaxane. researchgate.netacs.orgresearchgate.net
Supramolecular Polymers Fluorescent polymers with Aggregation-Induced Emission (AIE) Host-guest interactions between a B24C8-functionalized fluorophore and a guest monomer. frontiersin.org
Supramolecular Polymers Linear and cross-linked polymers Self-assembly of a dibenzo-24-crown-8 bridged pillar chinesechemsoc.orgarene dimer with a ditopic guest. sioc-journal.cn
Artificial Ion Channels Polymers containing cofacially arranged B24C8 units Formation of a channel-like structure that facilitates cation transport across a membrane. ru.nl

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for B24C8-Benzo crown ether derivatives, and how are yields optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions. For example, dibenzo-18-crown-6 derivatives are prepared using dibenzo-18-crown-6 (10 mmol) and sodium sulfide (11 mmol) in phosphoric acid (10–20 g), heated to 100°C. Post-reaction, the mixture is poured into water (500 mL), pH-adjusted to 8–9, and filtered. Purification involves multiple recrystallizations, yielding ~62% pure product (melting point 157–160°C) . Yield optimization can be achieved by controlling reaction stoichiometry, solvent choice (e.g., THF for improved cyclization), and slow reagent addition via syringe pumps to favor cyclization over polymerization .

Q. Which spectroscopic techniques are critical for characterizing B24C8-Benzo crown ethers, and what spectral markers should be prioritized?

  • Methodological Answer : Infrared (IR) spectroscopy identifies ether C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending. Nuclear Magnetic Resonance (¹H NMR) reveals crown ether proton environments: aromatic protons resonate at δ 6.8–7.2 ppm, while methylene protons in the crown ring appear as multiplets at δ 3.5–4.5 ppm. Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 360.4 for dibenzo-18-crown-6) and fragmentation patterns .

Q. How do researchers assess the cation-binding selectivity of B24C8-Benzo crown ethers in solution?

  • Methodological Answer : Cation selectivity is evaluated via titration experiments. Prepare a standard solution containing Li⁺, Na⁺, and K⁺, then add the crown ether. Use atomic absorption (AA) or inductively coupled plasma (ICP) spectroscopy to measure ion concentrations pre- and post-complexation. Selectivity is inferred from preferential ion depletion (e.g., K⁺ for 18-crown-6 derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cation-binding affinities for B24C8-Benzo crown ethers across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. To resolve these:

  • Use consistent solvents (e.g., acetonitrile vs. water) to isolate solvent-dependent effects.
  • Employ isothermal titration calorimetry (ITC) for direct thermodynamic data (ΔH, ΔS) .
  • Cross-validate with X-ray crystallography to confirm binding modes in solid-state structures .

Q. How can cesium-assisted cyclization improve the synthesis of larger benzo crown ethers (e.g., 24-membered rings)?

  • Methodological Answer : Cesium ions template macrocycle formation by coordinating with ether oxygens, aligning reactants for cyclization. For example, tribenzo-24-crown-8 synthesis achieves 67% yield using Cs⁺-assisted cyclization of bisphenol dimesylates, compared to 33% without cesium. Key steps include slow reagent addition (<0.1 mL/min) under high-dilution conditions to minimize polymerization .

Q. What design principles enable B24C8-Benzo crown ethers to form mechanically interlocked supramolecular assemblies?

  • Methodological Answer : Incorporate rigid iptycene moieties (e.g., triptycene) into the crown ether backbone. The three-dimensional cavities of iptycenes create multiple binding sites, while flexible crown ether chains adjust conformation during guest encapsulation. These hosts form rotaxanes or catenanes via π-π stacking and donor-acceptor interactions with guests like paraquat derivatives .

Q. How do nitro- and amino-functionalized derivatives alter the host-guest chemistry of B24C8-Benzo crown ethers?

  • Methodological Answer : Nitro groups (electron-withdrawing) reduce electron density on the crown ether, weakening alkali metal binding but enhancing interactions with transition metals (e.g., Ag⁺). Amino groups (electron-donating) increase electron density, improving selectivity for soft cations like NH₄⁺. Functionalization is achieved via nitration (HNO₃/AcOH) followed by reduction (Fe/NH₄Cl in ethanol) .

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